4-(Trifluoromethyl)phenol

Description

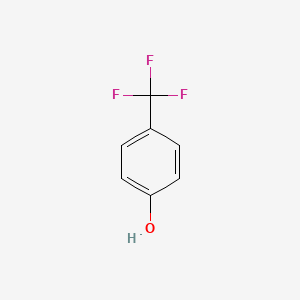

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYGVMXZJBFEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075392 | |

| Record name | 4-(Trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-45-9 | |

| Record name | 4-(Trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoromethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(trifluoromethyl)phenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 402-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TRIFLUOROMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8PMO13PO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(Trifluoromethyl)phenol physical and chemical properties

An In-depth Technical Guide to 4-(Trifluoromethyl)phenol

Introduction

This compound, also known by synonyms such as 4-hydroxybenzotrifluoride and α,α,α-trifluoro-p-cresol, is an organofluorine compound with the chemical formula C₇H₅F₃O[1][2]. It presents as white to yellow-brown crystals and is a key intermediate in the synthesis of pharmaceuticals and agrochemicals[3][4][5]. The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, significantly influences the molecule's physical and chemical properties, particularly its acidity.

This compound is notable not only as a synthetic building block but also as a known human metabolite of the widely used antidepressant drug, fluoxetine[1][4][5]. Its applications extend to the synthesis of P2Y1 antagonists, antithrombotic agents, and potent inhibitors for myeloid cell leukemia[3]. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, applications, and safety protocols for researchers and drug development professionals.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₃O | [6][7] |

| Molecular Weight | 162.11 g/mol | [1][2][6] |

| Appearance | White to yellow-brown crystals | [3][8] |

| Melting Point | 45-47 °C | [2][4] |

| Boiling Point | 71.5-72 °C at 8 mmHg | [4] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [2][4] |

| Density | 1.3226 g/cm³ (estimate) | [4] |

| Water Solubility | Insoluble | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [4] |

| pKa | 9.39 | [9] |

Chemical Properties

Acidity

The trifluoromethyl group is strongly electron-withdrawing, which affects the acidity of the phenolic hydroxyl group. The pKa of this compound is 9.39, making it slightly more acidic than phenol itself (pKa ≈ 10.0)[9]. This increased acidity is due to the inductive effect of the -CF₃ group, which helps to stabilize the resulting phenoxide anion. However, this effect is less pronounced compared to the resonance and inductive effects of a nitro group, as seen in 4-nitrophenol (pKa = 7.15)[9].

Reactivity and Stability

This compound exhibits reactivity typical of phenols, participating in reactions such as etherification. It is commonly used in the synthesis of diaryl ethers[4][6]. Under certain aqueous conditions, it can undergo spontaneous defluorination, hydrolyzing to form the corresponding hydroxybenzoic acid[10].

For stability, it should be stored in a cool, dry, and well-ventilated area, often under refrigeration at 2-8°C[2][3].

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Various spectroscopic techniques have been used to analyze this compound.

| Spectrum Type | Availability / Source |

| ¹H NMR | Available[11] |

| ¹³C NMR | Available[1] |

| Mass Spectrometry (GC-MS) | Available[1][12] |

| Infrared (IR) Spectroscopy | Available[1][13] |

| UV-Vis Spectroscopy | Available[1] |

| Raman Spectroscopy | Available[1] |

Synthesis and Applications

Synthesis

One common method for preparing this compound involves a two-step process starting from 4-trifluoromethylchlorobenzene[14]. The first step is the reaction with sodium benzylate to form 4-trifluoromethylphenyl benzyl ether. This intermediate is then subjected to hydrogenolysis to yield the final product[14].

Caption: Synthesis of this compound via a benzyl ether intermediate.

Applications in Drug Development

The unique electronic properties imparted by the trifluoromethyl group make this compound a valuable building block in medicinal chemistry[3].

-

Antidepressants: It is a key component in the structure of fluoxetine, a selective serotonin reuptake inhibitor (SSRI)[15].

-

Antithrombotic Agents: It serves as a precursor for the synthesis of P2Y1 antagonists, which are investigated for their antithrombotic effects[3].

-

Cancer Therapy: The compound is utilized in creating potent inhibitors of myeloid cell leukemia[3].

-

Agrochemicals: It is also an important intermediate for pesticides and herbicides[4][5].

Metabolism

This compound is a primary human metabolite of fluoxetine[1][5]. The metabolic process involves the cleavage of the ether bond in the fluoxetine molecule. Understanding this metabolic pathway is crucial for evaluating the pharmacokinetics and potential effects of fluoxetine.

Caption: Metabolic conversion of Fluoxetine to this compound.

Safety and Handling

Proper handling of this compound is essential due to its hazardous nature. It is classified as a flammable solid and is toxic if swallowed[2].

| Safety Aspect | Recommendation | Source(s) |

| Hazard Classifications | Flammable Solid (Category 1), Acute Toxicity, Oral (Category 3), Skin Irritant (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H228 (Flammable solid), H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P210 (Keep away from heat), P280 (Wear protective gloves/eye protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2] |

| Personal Protective Equipment (PPE) | N95 dust mask, safety goggles/eyeshields, chemical-resistant gloves | [2][16] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended temperature: 2-8°C. | [2][3][16] |

| Fire-fighting Measures | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus. | [16] |

Experimental Protocols

Spectrometric Determination of pKa

This protocol describes a general method for determining the pKa of phenolic compounds, adapted for this compound, using UV-Vis spectrophotometry[17].

Objective: To determine the acid dissociation constant (pKa) of this compound in an aqueous or mixed-solvent system.

Materials:

-

This compound

-

Acetonitrile (or other suitable co-solvent)

-

Deionized water

-

Buffer solutions (pH 2.0 - 11.0)

-

Potassium chloride (KCl) for ionic strength adjustment

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) standard solutions

-

UV-Vis Spectrophotometer with 1 cm quartz cuvettes

-

Calibrated pH meter

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 10% v/v acetonitrile-water mixture). The concentration should be chosen to give an absorbance reading in the optimal range (0.1 - 1.0) at the wavelength of maximum absorbance (λ_max).

-

Preparation of Test Solutions: Prepare a series of solutions with a constant concentration of this compound and a constant ionic strength (e.g., 0.1 M KCl) across a range of pH values (e.g., from pH 2 to 11)[17]. Adjust the pH of each solution using appropriate buffers or by adding small volumes of standardized HCl or NaOH.

-

Spectrophotometric Measurement:

-

For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-500 nm) to identify the λ_max_ for both the acidic (HA) and basic (A⁻) forms of the phenol[17].

-

Measure the absorbance of each solution at the λ_max_ of the basic form (A⁻).

-

-

Data Analysis:

-

The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

-

pKa = pH + log[(A_max_ - A) / (A - A_min_)]

-

Where:

-

A is the absorbance of the solution at a given pH.

-

A_max_ is the absorbance of the fully deprotonated (basic) form.

-

A_min_ is the absorbance of the fully protonated (acidic) form.

-

-

-

Alternatively, plot absorbance versus pH. The pKa is the pH at the midpoint of the resulting sigmoid curve.

-

For more accurate results, data can be processed using specialized software that performs linear or non-linear regression analysis[17].

-

References

- 1. This compound | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 402-45-9 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 5. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]

- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]

- 10. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 11. 4-Trifluoromethylphenol(402-45-9) 1H NMR spectrum [chemicalbook.com]

- 12. mzCloud – 4 Trifluoromethylphenol [mzcloud.org]

- 13. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]

- 14. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 15. mdpi.com [mdpi.com]

- 16. cleanchemlab.com [cleanchemlab.com]

- 17. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

A Comprehensive Technical Guide to 4-(Trifluoromethyl)phenol (CAS: 402-45-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)phenol, also known as 4-hydroxybenzotrifluoride, is an organofluorine compound of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a phenol ring substituted with a trifluoromethyl (-CF₃) group at the para position, imparts unique physicochemical properties that are highly valuable in drug design. The strong electron-withdrawing nature of the -CF₃ group enhances the acidity of the phenolic proton and influences the molecule's lipophilicity and metabolic stability.

This compound is a critical building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for the antidepressant fluoxetine.[1] It also serves as a precursor for certain pesticides and P2Y1 antagonists used as antithrombotic agents.[2][] Furthermore, this compound is a known human metabolite of fluoxetine, making its study relevant for understanding the drug's pharmacology and environmental fate.[4][5] This guide provides an in-depth overview of its properties, synthesis, applications, and safety protocols.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a quantitative basis for its application in research and synthesis.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 402-45-9 | [6][7] |

| Molecular Formula | C₇H₅F₃O | [4][6][7] |

| Molecular Weight | 162.11 g/mol | [4][6] |

| Appearance | White to yellow-brown crystals | [5] |

| Melting Point | 45-47 °C | [2][5] |

| Boiling Point | 71.5-72 °C at 8 mmHg | [5][6] |

| Density (estimate) | 1.3226 g/cm³ | [2][5] |

| pKa | 8.675 at 25°C | [5] |

| Flash Point | 183 °F (83.9 °C) | [2][5] |

| Water Solubility | Insoluble | [2][5] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [5] |

| InChIKey | BAYGVMXZJBFEMB-UHFFFAOYSA-N | [4][5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound.

| Spectrum Type | Key Features / Shifts (ppm) | Source(s) |

| ¹H NMR | ~10.29 (s, 1H, -OH), ~7.53 (d, 2H, Ar-H), ~6.95 (d, 2H, Ar-H) | [8] |

| IR Spectrum | Data available from the NIST Chemistry WebBook | [7][9] |

| Mass Spectrum (EI) | Data available from the NIST Chemistry WebBook | [9] |

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been developed. Traditional routes involving diazotization are often commercially unattractive because the trifluoromethyl group is meta-directing.[10] The following protocols describe more viable laboratory and industrial-scale syntheses.

Experimental Protocol 1: Synthesis via Benzyl Ether Intermediate

This patented method involves the formation of a benzyl ether, which is subsequently cleaved to yield the final product.[10]

Workflow:

Caption: Synthesis of this compound via a benzyl ether intermediate.

-

Step 1: Formation of 4-Trifluoromethylphenyl Benzyl Ether

-

Reagents: 4-Trifluoromethylchlorobenzene and sodium benzylate.[10]

-

Procedure: React equimolar amounts of 4-trifluoromethylchlorobenzene and sodium benzylate in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically heated to facilitate the nucleophilic aromatic substitution. Progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude ether.

-

-

Step 2: Hydrogenolysis of the Benzyl Ether

-

Reagents: 4-Trifluoromethylphenyl benzyl ether, hydrogen gas, heavy metal catalyst (e.g., 5% palladium on carbon).[10]

-

Procedure: Dissolve the ether from Step 1 in a solvent such as ethanol or methanol. Add the palladium on carbon catalyst. The mixture is then subjected to hydrogenolysis in a hydrogenation apparatus under low hydrogen pressure.[10] The reaction is typically run at room temperature until the starting material is consumed. Afterward, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound.[10]

-

Experimental Protocol 2: Synthesis via Trifluoromethylsilane

This method avoids the use of hydrofluoric acid and proceeds through a dienone intermediate.[2][5]

-

Step 1: Formation of Trifluoromethylsilane

-

Step 2: Dienone Formation and Reduction

-

Reagents: Trifluoromethylsilane, benzoquinone, zinc powder.

-

Procedure: Trifluoromethylsilane is reacted with benzoquinone in the presence of a catalyst to form 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone. This intermediate is then reduced using zinc powder to yield p-trifluoromethylphenol. The process must be conducted under anhydrous conditions to prevent the rapid hydrolysis of the trifluoromethylsilane intermediate.[2][5]

-

Applications in Drug Development and Research

The primary utility of this compound lies in its role as a versatile building block for complex organic molecules.

Caption: Key applications of this compound in synthesis.

-

Pharmaceutical Synthesis: Its most prominent application is in the synthesis of fluoxetine (Prozac®), a widely used selective serotonin reuptake inhibitor (SSRI).[1] The synthesis involves reacting this compound with 3-(chloro)-N-methyl-3-phenylpropylamine.[1] It is also used to prepare P2Y1 antagonists, which are investigated for their antithrombotic properties.[]

-

Agrochemicals: The compound serves as an intermediate in the production of certain pesticides.[2]

-

Organic Synthesis: It is a reagent for synthesizing various diaryl ethers.[11]

Biological and Environmental Significance

Metabolism of Fluoxetine

This compound is a known human metabolite of fluoxetine.[4] The metabolic pathway involves the cleavage of the ether linkage in the parent drug. Understanding this relationship is vital for toxicological and pharmacological studies.

Caption: Metabolic conversion of Fluoxetine to this compound.

Environmental Fate

As a metabolite of a widely prescribed drug, this compound has been measured in the environment.[12] Studies have shown it can be a precursor to the persistent pollutant trifluoroacetic acid (TFA). It can also undergo spontaneous hydrolytic defluorination in aqueous solutions, a process that is significant for understanding the environmental breakdown of organofluorine compounds.[12]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

GHS Hazard Information

| Hazard Class | Statement | Source(s) |

| Flammable Solid | H228: Flammable solid | [4] |

| Acute Toxicity, Oral | H301: Toxic if swallowed | [4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [4] |

| Serious Eye Damage | H318: Causes serious eye damage | [4] |

| STOT - Single Exposure | H335: May cause respiratory irritation | [4] |

Note: GHS classifications may vary by supplier and jurisdiction.

Handling and Personal Protective Equipment (PPE)

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal protective equipment should include chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]

-

Wash hands thoroughly after handling.[13]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

The compound is reported to be light-sensitive, so storage in an amber or opaque container is recommended.[5]

-

Recommended storage temperatures vary by supplier but are generally in the range of 2-8°C or not exceeding 20°C.[2][11]

References

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 2. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 4. This compound | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]

- 8. 4-Trifluoromethylphenol(402-45-9) 1H NMR [m.chemicalbook.com]

- 9. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]

- 10. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 11. 4-(三氟甲基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. angenechemical.com [angenechemical.com]

4-(Trifluoromethyl)phenol structure and molecular weight

An In-Depth Technical Guide to 4-(Trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various industrial and research applications. This document outlines its chemical structure, molecular weight, and physicochemical properties, and details experimental protocols for its synthesis. Furthermore, it explores its relevance in metabolic pathways.

Chemical Structure and Properties

This compound, also known as α,α,α-trifluoro-p-cresol, is an organic compound with the chemical formula C₇H₅F₃O.[1] Its structure consists of a phenol ring substituted with a trifluoromethyl group at the para position. This substitution significantly influences the compound's chemical properties and reactivity.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₃O | [1] |

| Molecular Weight | 162.11 g/mol | [2] |

| CAS Number | 402-45-9 | [1] |

| Melting Point | 45-47 °C | [3] |

| Boiling Point | 71.5-72 °C (at 8 mmHg) | [1][4] |

| pKa | 8.675 (at 25°C) | [3] |

| Appearance | White to yellow-brown crystals | [5] |

| Solubility | Insoluble in water. Slightly soluble in Chloroform, DMSO, and Methanol. | [3][4] |

Experimental Protocols

This compound is a valuable reagent, notably used in the synthesis of diaryl ethers.[6][7] Several methods for its synthesis have been developed, each with distinct advantages.

Synthesis from 4-Trifluoromethylchlorobenzene

One common synthetic route involves the reaction of 4-trifluoromethylchlorobenzene with sodium benzylate to form 4-trifluoromethylphenyl benzyl ether. This intermediate is then hydrogenolyzed to yield this compound.[8]

Protocol:

-

Formation of 4-Trifluoromethylphenyl Benzyl Ether: React 4-trifluoromethylchlorobenzene with sodium benzylate.

-

Hydrogenolysis: Subject the resulting benzyl ether to hydrogenolysis at low hydrogen pressure in the presence of a heavy metal catalyst, such as 5 percent palladium-on-carbon, to obtain this compound.[8]

Logical Relationship of Synthesis

Caption: A simplified workflow for the synthesis of this compound.

Synthesis via Diazotization

Another method involves the diazotization of a substituted aniline. For instance, 4-fluoro-3-trifluoromethylaniline can be converted to the corresponding phenol through a multi-step process.[9]

Protocol:

-

Sulfate Salt Formation: 4-fluoro-3-trifluoromethylaniline is treated with sulfuric acid in water to form 4-fluoro-3-trifluoromethylaniline sulfate.

-

Diazotization: The sulfate salt is then subjected to a diazotization reaction using a diazotizing agent to yield an aqueous solution of 4-fluoro-3-trifluoromethylbenzenediazonium salt.

-

Hydrolysis: The diazonium salt is subsequently hydrolyzed in a copper sulfate aqueous solution to produce 4-fluoro-3-trifluoromethylphenol.[9]

Biological Significance

Metabolism of Fluoxetine

This compound is a known human metabolite of the widely used antidepressant drug, fluoxetine.[2] The metabolic transformation involves the cleavage of the parent drug, leading to the formation of this phenolic compound.[2] Its presence has been identified in the kidney and liver.[2]

Metabolic Pathway of Fluoxetine

Caption: The metabolic conversion of Fluoxetine to this compound.

Role in Drug Development

Beyond being a metabolite, this compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. It is utilized in the creation of P2Y1 antagonists, which are important for developing antithrombotic agents for cardiovascular health.[5] Additionally, it is a precursor in the synthesis of potent inhibitors of myeloid cell leukemia, highlighting its significance in cancer research.[5] While direct modulation of signaling pathways by this compound is not extensively documented, its derivatives are designed to interact with specific biological targets. The physicochemical properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make it an attractive moiety in drug design.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]

- 4. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-(三氟甲基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 9. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Acidity and pKa of 4-(Trifluoromethyl)phenol

This guide provides a detailed examination of the acidity and pKa of this compound, a compound of significant interest in medicinal chemistry and materials science. Understanding the ionization constant of this molecule is crucial for predicting its behavior in physiological environments, designing novel pharmaceuticals, and developing advanced materials. The presence of the trifluoromethyl group at the para position of the phenolic ring significantly influences its electronic properties and, consequently, its acidity.

Core Concepts: pKa and Acidity

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in a solution. A lower pKa value indicates a stronger acid, meaning the acid dissociates more readily in water. For this compound, the dissociation equilibrium in water can be represented as the release of a proton (H+) from the hydroxyl group to form the corresponding phenoxide ion.

The acidity of phenols is primarily determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups on the aromatic ring can delocalize the negative charge of the phenoxide ion, thereby stabilizing it and increasing the acidity of the phenol (resulting in a lower pKa). Conversely, electron-donating groups destabilize the phenoxide ion and decrease acidity (resulting in a higher pKa).

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect plays a crucial role in enhancing the acidity of this compound compared to unsubstituted phenol.

Quantitative Data on Acidity

The reported pKa value for this compound varies slightly across different sources, which is common for experimental data. The values are generally in the range of 8.6 to 9.4. For comparison, the pKa of unsubstituted phenol is approximately 10.0. The lower pKa of this compound clearly demonstrates the acidifying effect of the para-trifluoromethyl substituent. This effect can be further contextualized by comparing it with other substituted phenols, such as 4-nitrophenol, which is even more acidic due to both inductive and resonance effects of the nitro group.

Here is a summary of the relevant pKa values:

| Compound | pKa Value | Temperature (°C) | Reference |

| This compound | 8.675 | 25 | [1][2] |

| This compound | 9.39 | Not Specified | [3] |

| Phenol | ~10.0 | Not Specified | [3] |

| 4-Nitrophenol | 7.15 | Not Specified | [3] |

| 3-(Trifluoromethyl)phenol | 9.08 | Not Specified | [4] |

Experimental Protocols for pKa Determination

The determination of pKa values for phenolic compounds is a fundamental experimental procedure in physical and analytical chemistry. Spectrophotometric and potentiometric titrations are two of the most common methods employed.

Spectrophotometric Determination of Phenol pKa

This method leverages the difference in the UV-Vis absorption spectra between the protonated phenol (ArOH) and its deprotonated phenoxide form (ArO⁻). The procedure involves measuring the absorbance of the compound in a series of buffer solutions with known pH values.

Methodology:

-

Preparation of Solutions:

-

A stock solution of this compound is prepared in a suitable solvent, often a mixture of an organic solvent and water to ensure solubility.[5]

-

A series of buffer solutions with precisely known pH values spanning the expected pKa of the analyte are prepared.

-

For each measurement, a small aliquot of the stock solution is added to each buffer solution, ensuring the final concentration is appropriate for spectrophotometric analysis.

-

-

Spectrophotometric Measurements:

-

Data Analysis:

-

An isosbestic point, where the molar absorptivity of the acidic and basic forms are equal, should be identified to confirm a two-component equilibrium.

-

The ratio of the deprotonated form to the protonated form ([A⁻]/[HA]) is calculated from the absorbance data at a wavelength where the two forms have significantly different absorptivities.

-

The Henderson-Hasselbalch equation is then used: pH = pKa + log([A⁻]/[HA]).

-

By plotting pH versus log([A⁻]/[HA]), a linear relationship should be observed. The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal, which corresponds to the y-intercept of the plot.[6]

-

Visualizations

Chemical Equilibrium and Electronic Effects

The following diagrams illustrate the fundamental principles governing the acidity of this compound.

Caption: Dissociation of this compound in water.

Caption: Inductive effect of the -CF₃ group on phenoxide stability.

Experimental Workflow

The diagram below outlines the key steps in the spectrophotometric determination of the pKa value.

Caption: Experimental workflow for pKa determination.

Conclusion

The pKa of this compound is significantly lower than that of unsubstituted phenol, a direct consequence of the strong electron-withdrawing inductive effect of the para-trifluoromethyl group. This enhanced acidity is a critical parameter for professionals in drug development and materials science, as it influences the compound's solubility, membrane permeability, and receptor-binding affinity. The experimental determination of this value, typically through spectrophotometric or potentiometric methods, remains a fundamental aspect of its chemical characterization. The data and methodologies presented in this guide offer a comprehensive overview for researchers working with this and related fluorinated compounds.

References

- 1. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 2. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]

- 3. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. web.pdx.edu [web.pdx.edu]

Solubility of 4-(Trifluoromethyl)phenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(trifluoromethyl)phenol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents detailed, adaptable experimental protocols for researchers to determine precise solubility values. The included methodologies and logical workflow diagrams are intended to support research and development activities where the solubility of this compound is a critical parameter.

Introduction

This compound is a substituted aromatic compound with a chemical structure that includes a hydroxyl group and a trifluoromethyl group attached to a benzene ring. These functional groups impart a unique combination of polarity and lipophilicity, influencing its solubility in different solvent systems. The trifluoromethyl group, being highly electron-withdrawing, increases the acidity of the phenolic proton, which can affect its interaction with protic and aprotic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including pharmaceutical formulation, chemical synthesis, and environmental fate studies.

Qualitative Solubility Data

| Solvent Class | Solvent | Qualitative Solubility |

| Polar Protic | Methanol | Slightly Soluble[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Non-Polar | Chloroform | Slightly Soluble[1] |

| Aqueous | Water | Insoluble[1] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following sections detail two common and reliable methods for determining the solubility of a solid organic compound like this compound in an organic solvent.

Isothermal Shake-Flask Gravimetric Method

This method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[2][3]

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Oven for drying glassware and samples

-

Pipettes and volumetric flasks

3.1.2. Procedure

-

Preparation: Ensure all glassware is scrupulously clean and dry. Prepare a series of vials for each solvent to be tested.

-

Sample Addition: Add an excess amount of this compound to each vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume or weigh a known mass of the selected organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to reach equilibrium. The time required can vary depending on the solvent and solute but is typically in the range of 24 to 72 hours. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles.

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., a glass petri dish or evaporating dish).

-

Record the exact mass of the saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

-

Data Calculation:

-

Calculate the mass of the dissolved this compound.

-

Calculate the mass of the solvent.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction.

-

Isothermal Shake-Flask Method with UV-Vis Spectroscopic Analysis

This method is suitable when the solute has a distinct UV-Vis absorbance spectrum and is particularly useful for determining the solubility of sparingly soluble compounds.[4]

3.2.1. Materials and Equipment

-

All materials and equipment listed for the gravimetric method.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

3.2.2. Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest (R² > 0.99).

-

-

Equilibration and Sampling: Follow steps 1-6 as described in the gravimetric method (Section 3.1.2).

-

Spectroscopic Analysis:

-

Accurately dilute a known volume of the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Data Calculation:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, mol/L, or mole fraction.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for experimental solubility determination.

References

An In-depth Technical Guide to the Safe Handling of 4-(Trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 4-(Trifluoromethyl)phenol (CAS No. 402-45-9). The information herein is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely, minimize exposure risks, and respond effectively in case of an emergency.

Section 1: Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₅F₃O. It is a solid at room temperature and possesses a distinct phenolic odor. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Weight | 162.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 46-48 °C |

| Boiling Point | 178 °C |

| Flash Point | 76 °C |

| Solubility | Soluble in methanol and chloroform. |

Section 2: GHS Classification and Hazards

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its hazard statements is provided in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

The GHS pictograms associated with these hazards are:

Caption: GHS Pictograms for this compound.

Section 3: Toxicological Data

| Test | Species | Route | Value | Reference Compound |

| LD50 | Rat | Oral | 207 mg/kg | p-(Trifluoromethoxy)phenol[1] |

| LD50 | Rat | Dermal | 2271 mg/kg | p-(Trifluoromethoxy)phenol[1] |

| LD50 | Rat | Oral | 141-160 mg/kg | 4-Nitro-3-(trifluoromethyl)phenol[2] |

| LD50 | Rabbit | Dermal | >2000 mg/kg | 4-Nitro-3-(trifluoromethyl)phenol[2] |

Section 4: Experimental Protocols for Safe Handling

Adherence to strict safety protocols is paramount when working with this compound. The following sections detail the necessary procedures for handling, storage, spill cleanup, and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

Caption: Essential PPE for handling this compound.

-

Eye and Face Protection: Chemical splash goggles and a face shield must be worn at all times.

-

Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended. Gloves must be inspected before use and changed immediately if contaminated.

-

Body Protection: A flame-retardant laboratory coat must be worn and fully buttoned.

-

Respiratory Protection: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling and Storage Protocol

Engineering Controls:

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Emergency eyewash stations and safety showers must be readily accessible.

Work Practices:

-

Before starting any work, ensure all necessary PPE is donned correctly.

-

Weigh the solid compound within the fume hood.

-

When preparing solutions, slowly add the solid to the solvent to avoid splashing.

-

Keep all containers of this compound tightly closed when not in use.

-

Avoid the formation of dust and aerosols.

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

The storage area should be clearly labeled with the appropriate hazard warnings.

-

Keep containers tightly sealed to prevent sublimation and exposure to moisture.

Spill Cleanup Protocol

In the event of a spill, follow these procedures immediately.

Caption: Step-by-step workflow for cleaning up a this compound spill.

-

Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.

-

Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 4.1, including respiratory protection.

-

Containment: For solid spills, carefully sweep the material into a container. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth) and then sweep into a container. Do not use combustible materials like paper towels to absorb the spill.

-

Collection: Place all contaminated materials into a clearly labeled, sealable hazardous waste container.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., methanol), and absorb the cleaning solution with an inert material. Place this also in the hazardous waste container.

-

Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Waste Disposal Protocol

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Segregation: Segregate halogenated phenolic waste from other waste streams.

-

Containerization: Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the waste.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

-

Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not pour any this compound waste down the drain.

Section 5: First Aid Measures

In case of exposure, immediate action is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

This technical guide is intended to supplement, not replace, the comprehensive information available in the Safety Data Sheet (SDS) for this compound. Always consult the SDS before working with this chemical and adhere to all institutional safety policies and procedures.

References

The Trifluoromethyl Moiety: A Key to Unlocking Potent Biological Activity in Phenolic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group to a phenol scaffold can dramatically alter its physicochemical properties, leading to a diverse range of potent biological activities. This guide provides a comprehensive overview of the biological activities of 4-(Trifluoromethyl)phenol and its derivatives, with a focus on their antibacterial and anticancer properties, as well as their underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of key biological processes.

Antibacterial Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant promise as antibacterial agents, particularly against drug-resistant Gram-positive bacteria. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of these compounds, contributing to their improved efficacy.

Quantitative Antibacterial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent. The following table summarizes the MIC values for various this compound derivatives against several bacterial strains.

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 1 | Thiazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | [1][2] |

| 2 | Pyrazole derivative (dichloro substitution) | Staphylococcus aureus | 0.78-1.56 | [3] |

| 3 | Pyrazole derivative (bromo and trifluoromethyl substitution) | Staphylococcus aureus | 0.78 | [3] |

| 4 | Pyrazole derivative (bromo and trifluoromethyl substitution) | Enterococcus faecium | 0.78 | [3] |

| 5 | Pyrazole derivative (phenoxy derivative) | Staphylococcus aureus | 1.56-3.12 | [3] |

| 6 | Bithiazole derivative (8j) | Enterococcus faecalis | 8-16 (bactericidal) | [4] |

| 7 | Bithiazole derivative (8j) | Streptococcus pyogenes | 8-16 (bactericidal) | [4] |

| 8 | Bithiazole derivative (8e) | Streptococcus pyogenes | 4 | [4] |

| 9 | Bithiazole derivative (8e) | Staphylococcus aureus | 16 | [4] |

| 10 | Chalcone derivative (A3 - indole ring) | Bacillus subtilis | 101 µM | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of a compound against a specific bacterial strain.[6][7][8]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., Vancomycin)

-

Negative control (broth only)

-

Solvent control (broth with the same concentration of solvent used for the test compound)

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a series of two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions, the positive control, and the solvent control. This will bring the final volume in each well to 200 µL.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity of this compound Derivatives

The incorporation of the this compound moiety into various heterocyclic scaffolds, such as isoxazoles, has yielded compounds with potent anticancer activity. These derivatives often exhibit cytotoxicity against various cancer cell lines, with some showing promising selectivity.

Quantitative Anticancer Activity Data

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for several this compound derivatives against the MCF-7 human breast cancer cell line.

| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |

| 2g | 4-(Trifluoromethyl)isoxazole | MCF-7 | 2.63 | [9] |

| 5 | 4-(Trifluoromethyl)isoxazole | MCF-7 | 3.09 | [9] |

| 13 | N-arylpyrazole | MCF-7 | 3.0 | [10] |

| 14 | N-arylpyrazole | MCF-7 | 4.0 | [10] |

| TTI-4 | 5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 | [11] |

| 40a | Isoxazole derivative | - | 35.25 (SIRT1 IC50) | [12] |

| 40b | Isoxazole derivative | - | 37.36 (SIRT1 IC50) | [12] |

| 4l | Isoxazolone derivative | MCF-7 | 6.57 | [13] |

| 4o | Isoxazolone derivative | MCF-7 | 21.93 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17][18]

Materials:

-

96-well plates

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium

-

Test compound stock solution (e.g., in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value.

-

Workflow for the MTT Cytotoxicity Assay.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of a compound on the cell cycle distribution of a cancer cell line.[19][20][21]

Materials:

-

Cancer cell line

-

6-well plates

-

Complete culture medium

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the test compound at the desired concentrations for a specified period (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Harvest the cells by trypsinization, and collect the cell suspension.

-

Wash the cells with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Fix the cells at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Mechanism of Action: Quinone Methide Formation and Cytotoxicity

A key mechanism underlying the cytotoxicity of this compound is its spontaneous hydrolysis to a reactive quinone methide intermediate.[22][23] This electrophilic species can then alkylate cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction and death.

Proposed Mechanism of Cytotoxicity

The cytotoxicity of this compound appears to be initiated by the spontaneous formation of a quinone methide intermediate, which subsequently alkylates cellular macromolecules.[22][23] This process can lead to enzyme inhibition, depletion of intracellular glutathione, and ultimately, cell death.[22]

Proposed mechanism of cytotoxicity for this compound.

Experimental Protocol: Detection of Quinone Methide Formation

The formation of the reactive quinone methide intermediate can be inferred by trapping it with a nucleophile like glutathione (GSH) and detecting the resulting adduct.[22]

Materials:

-

This compound

-

Aqueous buffer (physiological pH)

-

Glutathione (GSH)

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (MS)

Procedure:

-

Incubation:

-

Incubate this compound in an aqueous buffer at physiological pH in the presence and absence of glutathione.

-

-

Sample Analysis:

-

At various time points, take aliquots of the reaction mixture.

-

Analyze the samples by HPLC-MS to identify the formation of the glutathione adduct and other hydrolysis products.

-

-

Characterization:

-

Characterize the structure of the trapped adduct using mass spectrometry and NMR spectroscopy to confirm the attachment of glutathione to the benzylic position and the loss of the trifluoromethyl group.

-

Synthesis of this compound Derivatives

The synthesis of biologically active derivatives of this compound often involves the modification of the phenolic hydroxyl group or substitution on the aromatic ring.

General Synthetic Strategies

-

Isoxazole Derivatives: A common approach involves the reaction of chalcones with hydroxylamine hydrochloride to form the isoxazole ring. The chalcones themselves can be synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and a ketone.[9][24]

-

Pyrazole Derivatives: These can be synthesized by the reaction of a hydrazine derivative, such as 4-(trifluoromethyl)phenyl hydrazine, with a 1,3-dicarbonyl compound or its equivalent.[3]

-

Thiazole Derivatives: The synthesis of thiazole derivatives can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of a thiourea with an α-haloketone.[1][2]

-

Thioether Derivatives: 4-(Trifluoromethylthio)phenol can be synthesized via the electrophilic trifluoromethylthiolation of phenol.[25]

General synthetic workflows for this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their potent antibacterial and anticancer properties, coupled with a fascinating mechanism of action involving quinone methide formation, make them attractive scaffolds for further drug discovery and development efforts. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this promising class of molecules. Further investigations into structure-activity relationships and the elucidation of specific molecular targets will be crucial for the rational design of next-generation therapeutics based on the this compound core.

References

- 1. 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo - American Chemical Society [acs.digitellinc.com]

- 2. 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. actascientific.com [actascientific.com]

- 9. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. atcc.org [atcc.org]

- 19. benchchem.com [benchchem.com]

- 20. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 21. cancer.wisc.edu [cancer.wisc.edu]

- 22. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. | Sigma-Aldrich [sigmaaldrich.com]

- 24. researchgate.net [researchgate.net]

- 25. nbinno.com [nbinno.com]

Synthesis of 4-(Trifluoromethyl)phenol from p-Chlorobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 4-(trifluoromethyl)phenol, a key intermediate in the pharmaceutical and agrochemical industries, from p-chlorobenzotrifluoride presents a significant challenge due to the high stability of the starting material. Direct hydrolysis of the carbon-chlorine bond is notoriously difficult under standard conditions. This technical guide provides an in-depth analysis of a viable two-step synthetic pathway involving the formation of a benzyl ether intermediate followed by hydrogenolysis. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for laboratory and industrial applications.

Introduction

This compound is a crucial building block in the synthesis of a wide range of commercially important molecules, including pharmaceuticals, herbicides, and liquid crystals. Its trifluoromethyl group imparts unique properties such as increased lipophilicity, metabolic stability, and binding affinity to target proteins. The direct conversion of readily available p-chlorobenzotrifluoride to this compound via nucleophilic aromatic substitution with a hydroxide ion is an attractive, yet challenging, synthetic route. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards nucleophilic attack, rendering the C-Cl bond remarkably inert to hydrolysis.

This guide focuses on a robust and well-documented indirect pathway that circumvents the challenges of direct hydrolysis. The methodology involves the initial conversion of p-chlorobenzotrifluoride to 4-(trifluoromethyl)phenyl benzyl ether, followed by the reductive cleavage of the ether to yield the target phenol. This approach offers a practical and scalable solution for the synthesis of this compound.

Synthetic Pathway Overview

The synthesis proceeds in two distinct steps:

-

Williamson Ether Synthesis: p-Chlorobenzotrifluoride is reacted with sodium benzylate in a polar aprotic solvent to form 4-(trifluoromethyl)phenyl benzyl ether.

-

Hydrogenolysis: The resulting benzyl ether is subjected to catalytic hydrogenation to cleave the benzyl group, affording this compound.

Figure 1: Overall synthetic pathway from p-chlorobenzotrifluoride to this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Trifluoromethyl)phenyl Benzyl Ether

This step involves a nucleophilic aromatic substitution reaction where the chloride on p-chlorobenzotrifluoride is displaced by the benzylate anion.

Materials:

-

p-Chlorobenzotrifluoride

-

Sodium Hydride (60% dispersion in mineral oil)

-

Benzyl Alcohol

-

N,N-Dimethylacetamide (DMA), anhydrous

-

Hexane, anhydrous

-

Methanol

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, sodium hydride (60% dispersion in oil) is washed with anhydrous hexane to remove the mineral oil.

-

Anhydrous N,N-dimethylacetamide (DMA) is added to the sodium hydride.

-

Benzyl alcohol, dissolved in anhydrous DMA, is added dropwise to the stirred suspension at a rate that maintains the reaction temperature below 40°C.

-

After the addition is complete, the mixture is heated to 80-90°C for one hour to ensure the complete formation of sodium benzylate.

-

p-Chlorobenzotrifluoride, dissolved in anhydrous DMA, is then added to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained for approximately 18 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

The resulting mixture is cooled further, leading to the crystallization of 4-(trifluoromethyl)phenyl benzyl ether.

-

The solid product is collected by filtration, washed with water, and recrystallized from methanol to yield the purified ether.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 66.5% | [1] |

| Melting Point | 77-79°C | [1] |

| Mass Spectrum (M+) | m/z 252 | [1] |

Step 2: Synthesis of this compound via Hydrogenolysis

The benzyl protecting group is removed by catalytic hydrogenation to yield the final product.

Materials:

-

4-(Trifluoromethyl)phenyl Benzyl Ether

-

5% Palladium on Carbon (Pd/C)

-

Ethanol

Procedure:

-

A solution of 4-(trifluoromethyl)phenyl benzyl ether in ethanol is placed in a low-pressure hydrogenation vessel.

-

5% Palladium on carbon catalyst is added to the solution.

-

The vessel is sealed and flushed with hydrogen gas.

-

The reaction is stirred under a hydrogen atmosphere (50-100 psi) at room temperature until the theoretical amount of hydrogen is consumed (approximately 2 hours).

-

The reaction mixture is filtered to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The crude product is purified by vacuum distillation to afford this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 84.5% | [1] |

| Boiling Point | 51-54°C at 6 torr | [1] |

| Mass Spectrum (M+) | m/z 162 | [1] |

Process Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: Detailed workflow for the synthesis of this compound.

Discussion

The presented two-step synthesis provides a reliable method for the preparation of this compound from p-chlorobenzotrifluoride, overcoming the inherent stability of the starting material towards direct hydrolysis. The Williamson ether synthesis in the first step proceeds in good yield, and the subsequent hydrogenolysis is highly efficient, offering a high overall yield for the two-step process.

It is crucial to perform the first step under anhydrous conditions to prevent the quenching of the sodium hydride and sodium benzylate. The use of a polar aprotic solvent like DMA is essential to facilitate the nucleophilic aromatic substitution. The hydrogenolysis step is a clean reaction with a straightforward workup, involving the simple removal of the catalyst by filtration.

Conclusion

While the direct synthesis of this compound from p-chlorobenzotrifluoride via hydrolysis remains a formidable challenge, the described two-step protocol involving a benzyl ether intermediate offers a practical and high-yielding alternative. The detailed experimental procedures and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development, enabling the efficient production of this important fluorinated building block.

References

A Technical Guide to High-Purity 4-(Trifluoromethyl)phenol for Researchers and Drug Development Professionals

Introduction: 4-(Trifluoromethyl)phenol, also known as 4-hydroxybenzotrifluoride, is a critical building block and intermediate in the synthesis of a wide range of pharmaceuticals and other biologically active molecules. Its trifluoromethyl group imparts unique properties, including increased metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative analysis of suppliers, detailed experimental protocols for its application, and visualization of relevant chemical and biological pathways.

Commercial Suppliers and Product Specifications

Sourcing high-purity this compound is crucial for reproducible and reliable research outcomes. A variety of chemical suppliers offer this compound at different purity grades. Below is a summary of offerings from prominent suppliers.

| Supplier | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| Sigma-Aldrich | 97% | 402-45-9 | C7H5F3O | 162.11 | Melting point: 45-47 °C (lit.).[1] |

| Thermo Scientific Chemicals | ≥97.5% (GC) | 402-45-9 | C7H5F3O | 162.11 | Melting point: 40°C to 46°C.[2] |

| BOC Sciences | >95% | 402-45-9 | C7H5F3O | 162.11 | Used in the synthesis of P2Y1 antagonists. |

| LGC Standards | Not specified | 402-45-9 | C7H5F3O | 162.11 | Provided as a neat chemical standard.[3] |

| Simson Pharma Limited | High Purity | 402-45-9 | C7H5F3O | 162.11 | Certificate of Analysis provided with every compound. |

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the quality control analysis of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

3. Data Analysis:

-

The retention time of the major peak should be consistent with a reference standard of this compound.

-

The mass spectrum of the major peak should exhibit the characteristic fragmentation pattern of this compound, including the molecular ion peak.

-

Purity is determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks.

Applications in Synthesis

This compound is a versatile reagent in organic synthesis, particularly in the formation of diaryl ethers, a common structural motif in pharmaceuticals.

Synthesis of Diaryl Ethers via Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds.

Experimental Workflow for Ullmann Diaryl Ether Synthesis